molecular formula C16H20O3 B14212597 2-Benzoyl-5-methylhex-2-en-1-yl acetate CAS No. 824959-98-0

2-Benzoyl-5-methylhex-2-en-1-yl acetate

Cat. No.: B14212597
CAS No.: 824959-98-0
M. Wt: 260.33 g/mol
InChI Key: PHYPGUHOIGOFOD-UHFFFAOYSA-N
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Description

2-Benzoyl-5-methylhex-2-en-1-yl acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyl group, a methyl group, and an acetate group attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoyl-5-methylhex-2-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the esterification of 2-Benzoyl-5-methylhex-2-en-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or phosphoric acid can enhance the reaction rate and improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-5-methylhex-2-en-1-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-Benzoyl-5-methylhex-2-en-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Benzoyl-5-methylhex-2-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Benzoyl-5-methylhex-2-en-1-ol: Similar structure but with an alcohol group instead of an acetate group.

    2-Benzoyl-5-methylhex-2-en-1-yl benzoate: Similar structure but with a benzoate group instead of an acetate group.

Uniqueness

2-Benzoyl-5-methylhex-2-en-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

CAS No.

824959-98-0

Molecular Formula

C16H20O3

Molecular Weight

260.33 g/mol

IUPAC Name

(2-benzoyl-5-methylhex-2-enyl) acetate

InChI

InChI=1S/C16H20O3/c1-12(2)9-10-15(11-19-13(3)17)16(18)14-7-5-4-6-8-14/h4-8,10,12H,9,11H2,1-3H3

InChI Key

PHYPGUHOIGOFOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=C(COC(=O)C)C(=O)C1=CC=CC=C1

Origin of Product

United States

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